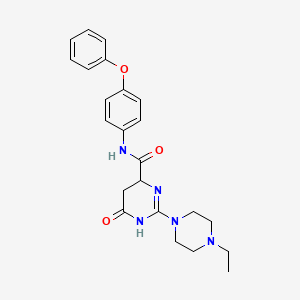
2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in medicinal chemistry, and is functionalized with an ethylpiperazine and a phenoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with urea to yield the tetrahydropyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their potential as CDK inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar biological activities and are used in similar research applications.
Uniqueness
2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine and phenoxyphenyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O3/c1-2-27-12-14-28(15-13-27)23-25-20(16-21(29)26-23)22(30)24-17-8-10-19(11-9-17)31-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,24,30)(H,25,26,29) |
InChI Key |
CGIAPHYIDRJREW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















